molecular formula C12H16O5 B11870604 2-Hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid

2-Hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid

Cat. No.: B11870604
M. Wt: 240.25 g/mol
InChI Key: HZQGMMRUJPMAPS-UHFFFAOYSA-N
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Description

2-Hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid is an organic compound with the molecular formula C12H16O5 and a molecular weight of 240.25 g/mol . This compound is a derivative of benzoic acid and features hydroxyl, isopropyl, and methoxy functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid typically involves a Friedel-Crafts alkylation reaction. The process begins with methyl 3,5-dimethoxybenzoate, which is mixed with a sulfuric acid solution, isopropanol, and chlorosulfonic acid. The reaction is carried out under controlled conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound can modulate enzyme activity and influence cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid is unique due to the presence of the isopropyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and reactivity .

Properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

2-hydroxy-3,5-dimethoxy-4-propan-2-ylbenzoic acid

InChI

InChI=1S/C12H16O5/c1-6(2)9-8(16-3)5-7(12(14)15)10(13)11(9)17-4/h5-6,13H,1-4H3,(H,14,15)

InChI Key

HZQGMMRUJPMAPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C(=C1OC)O)C(=O)O)OC

Origin of Product

United States

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